![molecular formula C15H17N3O2S2 B2716240 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2097930-30-6](/img/structure/B2716240.png)
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-methyl-1H-imidazole-4-sulfonamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a benzothiophene, a propyl group, a methylated imidazole, and a sulfonamide . These components are common in many pharmaceuticals and could potentially give the compound a wide range of biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzothiophene could be synthesized through a condensation reaction . The imidazole ring could be formed through a cyclization reaction . The propyl group and the sulfonamide could be added through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The benzothiophene and imidazole rings are aromatic, meaning they have a stable, cyclic cloud of delocalized electrons. The propyl group is a simple, linear alkyl chain, while the sulfonamide group contains a sulfur atom double-bonded to an oxygen and single-bonded to a nitrogen .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. The benzothiophene and imidazole rings might undergo electrophilic aromatic substitution reactions. The sulfonamide could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of the polar sulfonamide group might increase the compound’s solubility in water .Scientific Research Applications
Synthesis and Electrophysiological Activity
N-substituted imidazolylbenzamides, including those with a structure related to N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-methyl-1H-imidazole-4-sulfonamide, have been synthesized and studied for their cardiac electrophysiological activity. These compounds exhibit potency in vitro, comparable to known selective class III agents, indicating their potential in treating reentrant arrhythmias (Morgan et al., 1990).
Radiosensitizing and Anticarcinogenic Properties
Research on imidazo[2,1-b][1,3]benzothiazole derivatives, closely related to the chemical structure , has demonstrated effective radiosensitizing and anticarcinogenic properties. These compounds have shown considerable in vitro anticancer activity, especially against liver cancer Hep G2 cell line and melanoma cell lines, suggesting their potential in cancer therapy (Majalakere et al., 2020).
Anticonvulsant Potential
Benzothiazole coupled sulfonamide derivatives have been synthesized and evaluated for their anticonvulsant potential. These compounds, linked via a phenyl ring to a benzothiazole moiety, have shown significant neuroprotective effects in preclinical models, highlighting their relevance in developing new treatments for convulsive disorders (Khokra et al., 2019).
Enzyme Inhibition
A study focused on sulfonamides with benzodioxane and acetamide moieties investigated their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase. These compounds demonstrated substantial inhibitory activity, providing insights into their potential use in treating diseases related to enzyme dysfunction (Abbasi et al., 2019).
Biocatalysis in Drug Metabolism
The application of biocatalysis to drug metabolism has been explored using Actinoplanes missouriensis to produce mammalian metabolites of biaryl-bis-sulfonamide compounds. This approach highlights the role of microbial-based systems in drug development and the analysis of metabolic pathways (Zmijewski et al., 2006).
Antimicrobial and Drug Likeness
Organosulfur metallic compounds derived from sulfonamides have been synthesized and evaluated for their antimicrobial properties. These studies include drug likeness and density functional theory (DFT) analysis, contributing to the understanding of their potential as potent drugs (Hassan et al., 2021).
Mechanism of Action
Target of Action
Compounds containing a thiophene nucleus, such as this one, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions .
Mode of Action
It is known that the thiophene nucleus in other compounds has shown various activities
Biochemical Pathways
Compounds with a thiophene nucleus have been reported to affect a variety of biochemical pathways, leading to diverse therapeutic properties .
Result of Action
Compounds with a thiophene nucleus have been reported to have a wide range of therapeutic properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2/c1-11(17-22(19,20)15-8-18(2)10-16-15)7-12-9-21-14-6-4-3-5-13(12)14/h3-6,8-11,17H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIQTLPRNAAGRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CN(C=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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